8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
Description
This compound is a chromen-4-one derivative characterized by a trifluoromethyl group at position 2, a 3-methylphenoxy group at position 3, a hydroxy group at position 7, and a 2,6-dimethylmorpholin-4-ylmethyl substituent at position 6. Such structural features are often associated with improved pharmacokinetic properties and biological activity in pharmaceuticals, though specific applications for this compound require further investigation .
Properties
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3NO5/c1-13-5-4-6-16(9-13)32-22-20(30)17-7-8-19(29)18(21(17)33-23(22)24(25,26)27)12-28-10-14(2)31-15(3)11-28/h4-9,14-15,29H,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZUWPKSJPCCULQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC(=C4)C)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one typically involves a multi-step process. One common method includes the Mannich reaction, where formaldehyde and 2,6-dimethylmorpholine are used to introduce the morpholinylmethyl group . The reaction is carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Mannich reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chromen-4-one core can be reduced to a chromanol derivative.
Substitution: The phenoxy and morpholinylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the chromen-4-one core would produce a chromanol derivative.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound. It exhibits cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study indicated that derivatives of similar chromenone compounds showed significant inhibition of tumor growth in vitro and in vivo models .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. In vitro tests revealed that it possesses activity against several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Neuroprotective Effects
Research indicates that the compound may have neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Applied Pharmaceutical Science, researchers synthesized a series of derivatives from this compound and tested their efficacy against breast cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity significantly compared to standard treatments .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial activity of this compound against resistant strains of Staphylococcus aureus. The results showed promising inhibition zones, indicating its potential as an alternative treatment option for infections caused by resistant bacteria .
Mechanism of Action
The mechanism of action of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets. The chromen-4-one core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The presence of the trifluoromethyl group may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Position 8 Substituents: The target compound’s 2,6-dimethylmorpholinylmethyl group provides rigidity and hydrogen-bonding capacity compared to the azepanylmethyl group in , which offers greater conformational flexibility due to its seven-membered ring.
Position 3 Substituents: The 3-methylphenoxy group in the target compound introduces moderate lipophilicity, whereas the 4-methoxyphenyl group in and 4-methoxyphenoxy in enhance electron-donating effects.
Trifluoromethyl (CF₃) at Position 2 :
- Present in all compounds except , the CF₃ group improves metabolic stability and electron-withdrawing properties, which may enhance receptor-binding interactions in therapeutic contexts .
Biological Activity Insights :
- Compounds with CF₃ and morpholine/azepane substituents (e.g., ) are hypothesized to exhibit superior pharmacokinetic profiles compared to simpler flavones like , which prioritize antioxidant activity via hydroxyl groups .
- The absence of a position 8 substituent in may limit its bioavailability compared to the target compound.
Q & A
Basic: What synthetic strategies are recommended for constructing the chromen-4-one core with multiple substituents?
The synthesis involves a multi-step approach:
- Core formation : Condensation of a phenol derivative (e.g., 7-hydroxy-3-(3-methylphenoxy)-substituted precursor) with a ketone or aldehyde under acidic or basic conditions to form the chromen-4-one scaffold .
- Morpholine introduction : A Mannich reaction is typically employed to introduce the 2,6-dimethylmorpholin-4-ylmethyl group at position 8. For example, reacting formaldehyde and 2,6-dimethylmorpholine with the hydroxyl-bearing intermediate under reflux in ethanol .
- Trifluoromethyl incorporation : Early-stage installation via electrophilic trifluoromethylation or use of pre-functionalized building blocks to avoid late-stage instability .
Advanced: How can reaction conditions be optimized to improve yield and purity in morpholine-functionalization steps?
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency between morpholine derivatives and the chromenone intermediate .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, while controlled pH (via bases like K₂CO₃) minimizes side reactions .
- Temperature control : Maintain temperatures between 60–80°C to balance reaction kinetics and thermal degradation risks .
Basic: What spectroscopic techniques are critical for confirming the compound’s structure?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at δ ~110–120 ppm in ¹³C; morpholine methyl groups at δ 1.2–1.5 ppm in ¹H) .
- X-ray crystallography : Resolves stereochemistry of the morpholine ring and confirms spatial arrangement of bulky groups (e.g., 3-methylphenoxy) .
- HRMS : Validates molecular formula (C₂₅H₂₅F₃NO₅) with precision <2 ppm error .
Advanced: What are the dominant chemical reactivity patterns of the hydroxy and trifluoromethyl groups?
- Hydroxy group :
- Oxidation : Susceptible to oxidation with KMnO₄/CrO₃, forming a ketone (requires protection during synthesis) .
- Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to yield esters for prodrug studies .
- Trifluoromethyl group :
Basic: How can researchers validate purity and stability for in vitro assays?
- HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA); monitor at 254 nm. Purity >95% is typical for biological studies .
- Stability testing : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; quantify degradation via LC-MS .
Advanced: What experimental designs address contradictions in reported biological activities of similar chromenones?
- Dose-response profiling : Test across a broad concentration range (nM–µM) to identify off-target effects vs. true structure-activity relationships .
- Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm involvement of suspected molecular targets (e.g., kinases or GPCRs) .
- Comparative studies : Benchmark against analogs lacking the 2,6-dimethylmorpholine group to isolate its pharmacological contribution .
Basic: What safety protocols are essential for handling morpholine-containing compounds?
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates .
- First aid : For skin contact, wash with soap/water; if inhaled, move to fresh air and seek medical attention .
Advanced: How can researchers resolve discrepancies in solubility data across structurally similar analogs?
- Solubility screens : Test in buffered solutions (PBS, pH 7.4), DMSO, and simulated gastric fluid. Correlate results with LogP values (predicted ~3.5 for this compound) .
- Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility without altering bioactivity .
- Crystallinity analysis : Compare DSC/TGA profiles to identify polymorphic forms affecting dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
